molecular formula C25H28N2O3 B216171 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

货号 B216171
分子量: 404.5 g/mol
InChI 键: WHGUELHYNSHDCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide, also known as CERC-501, is a novel drug compound that has been developed for the treatment of various neurological and psychiatric disorders.

作用机制

The mechanism of action of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act on the corticotropin-releasing factor (CRF) system in the brain. CRF is a neuropeptide that plays a key role in the regulation of stress and anxiety. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is thought to modulate the activity of CRF receptors, which leads to a reduction in anxiety and other stress-related behaviors.
Biochemical and Physiological Effects:
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety and depression-like behaviors in animal models. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide also has the potential to reduce drug-seeking behavior and withdrawal symptoms in addiction models. In addition, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.

实验室实验的优点和局限性

One of the main advantages of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is its high potency and selectivity for CRF receptors. This makes it an ideal tool for studying the role of the CRF system in various neurological and psychiatric disorders. However, one limitation of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the study of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. One area of research is the development of more potent and selective CRF receptor modulators. Another area of research is the identification of biomarkers that can predict response to 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide in humans for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is a novel drug compound that has shown promise for the treatment of various neurological and psychiatric disorders. The synthesis method has been optimized to ensure high yield and purity of the final product. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide acts on the CRF system in the brain, which leads to a reduction in anxiety and other stress-related behaviors. It has a variety of biochemical and physiological effects in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. There are several future directions for the study of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide, including the development of more potent and selective CRF receptor modulators and the identification of biomarkers that can predict response to treatment.

合成方法

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexanone, 4-methylbenzaldehyde, and 1,3-cyclohexanedione. These materials are reacted together in the presence of various reagents and solvents to produce 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学研究应用

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has also been investigated for its potential to treat drug addiction and withdrawal symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide in humans.

属性

产品名称

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

分子式

C25H28N2O3

分子量

404.5 g/mol

IUPAC 名称

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-13-2-6-15(7-3-13)26-23(28)14-4-8-16(9-5-14)27-24(29)21-17-10-11-18(20-12-19(17)20)22(21)25(27)30/h2-3,6-7,10-11,14,16-22H,4-5,8-9,12H2,1H3,(H,26,28)

InChI 键

WHGUELHYNSHDCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

规范 SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。